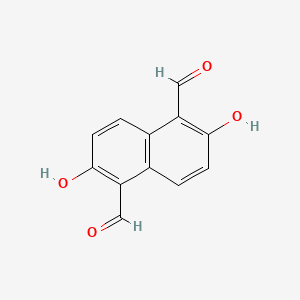

2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde

描述

2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde is a useful research compound. Its molecular formula is C12H8O4 and its molecular weight is 216.19 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 126652. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde is a redox-active and hydroxyl-functionalized compound . It is primarily used as a monomer in the synthesis of covalent organic frameworks (COFs) . The primary targets of this compound are the building blocks of COFs, which are large, porous structures with potential applications in various fields .

Mode of Action

The compound interacts with its targets through a process known as polycondensation . Specifically, it undergoes [3 + 2] polycondensations with 1,3,5-tris-(4-aminophenyl) triazine (TAPT-3NH2) to synthesize hydroxy-functionalized COFs . The resulting changes include the formation of a new, stable COF structure .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the synthesis of COFs . The downstream effects include the creation of a new, stable COF structure with potential applications in various fields .

Pharmacokinetics

Its bioavailability is crucial in the context of its effective incorporation into the cof structure .

Result of Action

The molecular and cellular effects of this compound’s action are the formation of a new, stable COF structure . This structure has potential applications in various fields, including catalysis, gas storage, and drug delivery .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is typically stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, the solvent and temperature used in the synthesis process can also impact the compound’s action and the resulting COF structure .

生物活性

2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde (DHNDA) is a polyphenolic compound characterized by its two hydroxyl groups and two aldehyde groups positioned on a naphthalene ring. This unique structure endows DHNDA with significant biological activity and potential applications in various fields, including materials science and medicinal chemistry.

The molecular formula of DHNDA is with a molecular weight of approximately 216.19 g/mol. Its synthesis typically involves the reaction of naphthalene derivatives under controlled conditions to introduce hydroxyl and aldehyde functionalities. Common methods include polycondensation reactions, where DHNDA serves as a building block for covalent organic frameworks (COFs) .

Biological Activity

Mechanism of Action

DHNDA's biological activity is primarily attributed to its ability to form covalent bonds through its reactive aldehyde groups. This reactivity allows for the synthesis of various organic materials with tailored properties. The compound has shown potential in:

- Antioxidant Activity : Studies indicate that compounds with hydroxyl groups can scavenge free radicals, suggesting that DHNDA may exhibit antioxidant properties .

- Electrochemical Applications : As part of COFs, DHNDA contributes to the electrochemical performance of materials used in supercapacitors. Hydroxy-functionalized COFs incorporating DHNDA have demonstrated specific capacitance values of up to 271 F/g at a current density of 0.5 A/g, showcasing their utility in energy storage applications .

Case Studies and Research Findings

- Covalent Organic Frameworks (COFs) : Research has demonstrated that COFs synthesized using DHNDA possess high specific surface areas (up to 1089 m²/g) and excellent thermal stability. These materials are particularly promising for applications in energy storage and sensing due to their redox-active sites .

- Sensing Applications : Recent studies have explored the use of DHNDA-based COFs for chemical sensing. For instance, COFs incorporating DHNDA have been reported to exhibit fluorescence changes upon exposure to specific gases, indicating their potential for environmental monitoring .

- Biological Studies : Although direct biological applications of DHNDA are still under investigation, its structural similarities with other biologically active compounds suggest potential therapeutic roles. Research into its use as a precursor for drug development is ongoing .

Comparative Analysis

The following table summarizes the key properties and applications of this compound compared to similar compounds:

| Compound | Molecular Formula | Key Features | Applications |

|---|---|---|---|

| This compound (DHNDA) | C₁₂H₈O₄ | Hydroxyl and aldehyde groups | COFs, supercapacitors, sensing |

| 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde | C₁₂H₈O₄ | Different positioning of functional groups | Organic synthesis, biochemical assays |

科学研究应用

Chemical Synthesis

Building Block for Covalent Organic Frameworks (COFs)

DNDC serves as a critical building block for the synthesis of covalent organic frameworks. These frameworks are known for their high surface area and tunable porosity, making them suitable for applications in gas storage, separation processes, and catalysis. The polycondensation reactions involving DNDC can lead to the formation of stable COFs with tailored properties.

Synthesis of Functionalized Derivatives

The aldehyde groups in DNDC allow for various synthetic transformations. It can be utilized to produce derivatives such as 1,5-dichloro-2,6-diethynylnaphthalenes and other substituted naphthalenes through coupling reactions with diazotized anilines . Additionally, DNDC is involved in the preparation of rotaxane dendrimers, showcasing its utility in supramolecular chemistry .

Biological Applications

Antiproliferative Activity

Research indicates that DNDC exhibits antiproliferative effects on certain cell lines, suggesting potential applications in cancer therapy . The compound's mechanism of action may involve antioxidant properties that contribute to its biological efficacy.

Antimicrobial Properties

Studies have demonstrated that modifications to the hydroxyl groups of DNDC can enhance its antimicrobial activity against common pathogens. This makes it a candidate for the development of new antimicrobial agents.

Material Science

Membrane Technology

DNDC has been employed in the fabrication of membranes for water-oil separation processes. For instance, a study reported the synthesis of a TAM-DNDC membrane through a Schiff base polycondensation reaction. This membrane exhibited favorable properties for separating emulsions due to its hydrophilic nature and structural integrity under various conditions .

Case Study 1: Synthesis of COFs

In a recent study, DNDC was utilized to construct copper-functionalized covalent organic frameworks. The resulting materials displayed enhanced catalytic activity and stability under various reaction conditions, highlighting the importance of DNDC as a precursor for advanced materials .

Case Study 2: Antimicrobial Efficacy

A series of experiments tested various derivatives of DNDC against common bacterial strains. Results indicated that specific modifications significantly increased antimicrobial potency compared to unmodified DNDC, suggesting pathways for developing new antibacterial agents.

属性

IUPAC Name |

2,6-dihydroxynaphthalene-1,5-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O4/c13-5-9-7-1-3-11(15)10(6-14)8(7)2-4-12(9)16/h1-6,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYLYHNXYIWQPDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=C(C=C2)O)C=O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10298870 | |

| Record name | 2,6-dihydroxynaphthalene-1,5-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7235-47-4 | |

| Record name | 1,5-Diformyl-2,6-dihydroxynaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007235474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC126652 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-dihydroxynaphthalene-1,5-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-DIFORMYL-2,6-DIHYDROXYNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZ7F4224RC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。